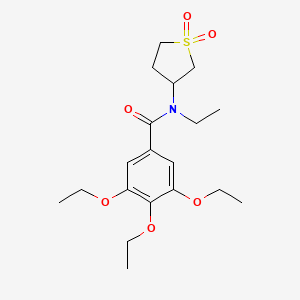

![molecular formula C21H21NO4 B2516033 3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid CAS No. 1343275-93-3](/img/structure/B2516033.png)

3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

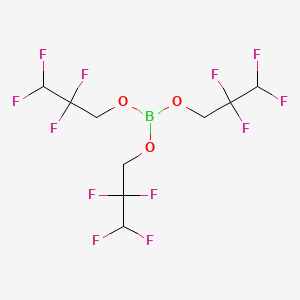

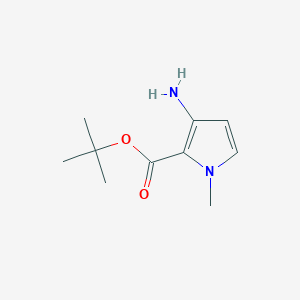

“3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid” is a chemical compound with the molecular formula C21H21NO4 . It is also known as N-Fmoc-3-(cyclopropylamino)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO4/c23-20(24)11-12-22(14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 557.7±29.0 °C, and its predicted density is 1.33±0.1 g/cm3 . The predicted pKa is 4.41±0.10, indicating that it can act as a weak acid .Scientific Research Applications

Zwitterion Formation and Reactivity : A study explored the reaction of a cyclopropane derivative, sharing structural motifs with 3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid, with methanol and benzaldehydes. It demonstrated the formation of zwitterions and the subsequent reactivity, which is influenced by substituents due to conjugation effects and electrophilicity of the carbonyl carbon, hinting at potential synthetic applications for similar structures (Śliwińska et al., 2007).

Synthesis of Non-proteinogenic Amino Acids : The chemical explored in this context was used as a precursor in synthesizing non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid. These acids have a broad spectrum of applications, particularly in developing peptidomimetics and novel pharmaceuticals (Adamczyk & Reddy, 2001).

Biomedical Research and Hydrogelator Development : Fluorenylmethoxycarbonyl (Fmoc) amino acids, related to the chemical , have seen significant attention in biomedical research, especially in designing effective hydrogelators and therapeutics. Understanding the structural and supramolecular features of these amino acids is crucial for recognizing their properties and potential applications (Bojarska et al., 2020).

Asymmetric Synthesis : The molecule's structural relatives have been utilized in asymmetric synthesis, specifically in producing cyclopropyl-propanoic acids. These syntheses involve key reactions like cyclopropanation and Wittig reaction, showcasing the compound's utility in complex organic synthesis (Mohapatra et al., 2012).

Mechanism of Action

properties

IUPAC Name |

3-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)11-12-22(14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUVWGKXPUFKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)

![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)